molecular formula C8H7BrClN B8593170 2-(1-Bromomethylvinyl)-6-chloropyridine

2-(1-Bromomethylvinyl)-6-chloropyridine

Cat. No. B8593170
M. Wt: 232.50 g/mol
InChI Key: DQECFJOJPZYDGG-UHFFFAOYSA-N
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Patent
US04960897

Procedure details

A mixture of 1.0 g of 2-chloro-6-(1-chloromethylvinyl) pyridine, 2.0 g of potassium bromide, 5 ml of 2-butanone and 5 ml of N,N-dimethylformamide was stirred at 100° C. for 12 hours. After the reaction mixture was cooled to room temperature, water was added thereto to extract the mixture with ethyl acetate. The extract was subsequently washed with an aqueous solution of 10% sodium thiosulfate, water, saturated saline solution in that order, and dried over anhydrous magnesium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluted with n-hexane - ethyl acetate 25:1) to obtain 0.80 g of the objective compound.
Name
2-chloro-6-(1-chloromethylvinyl) pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH2:10]Cl)=[CH2:9])[N:3]=1.[Br-:12].[K+].CC(=O)CC.CN(C)C=O>O>[Br:12][CH2:10][C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[N:3]=1)=[CH2:9] |f:1.2|

Inputs

Step One
Name
2-chloro-6-(1-chloromethylvinyl) pyridine
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(=C)CCl
Name
Quantity
2 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
to extract the mixture with ethyl acetate
WASH
Type
WASH
Details
The extract was subsequently washed with an aqueous solution of 10% sodium thiosulfate, water, saturated saline solution in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with n-hexane - ethyl acetate 25:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCC(=C)C1=NC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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